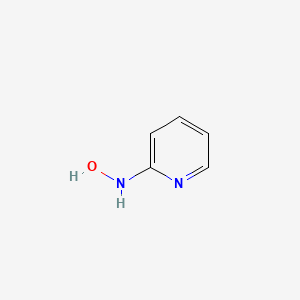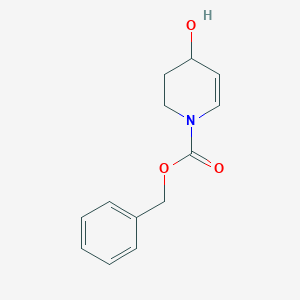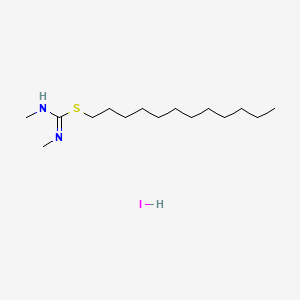
Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide is a chemical compound with the molecular formula C15H33N2S. It is known for its surfactant properties, which make it useful in various industrial and scientific applications .
Métodos De Preparación
The synthesis of 1-dodecylsulfanyl-N,N-dimethyl-methanimidamide typically involves the reaction of dodecyl mercaptan with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the dodecylsulfanyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide has several scientific research applications:
Biology: Its surfactant properties make it useful in biological research for cell lysis and protein extraction.
Medicine: It may be explored for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in industrial applications for cleaning and emulsification processes.
Mecanismo De Acción
The mechanism of action of 1-dodecylsulfanyl-N,N-dimethyl-methanimidamide primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing it to stabilize emulsions and disperse particles. This action is facilitated by its amphiphilic structure, with a hydrophobic dodecyl chain and a hydrophilic dimethyl-methanimidamide group .
Comparación Con Compuestos Similares
1-dodecylsulfanyl-N,N-dimethyl-methanimidamide can be compared with other surfactants such as sodium dodecyl sulfate and cetyltrimethylammonium bromide. While all these compounds act as surfactants, 1-dodecylsulfanyl-N,N-dimethyl-methanimidamide is unique due to its specific chemical structure, which may offer different solubility and stability properties .
Similar compounds include:
- Sodium dodecyl sulfate
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
These compounds share similar surfactant properties but differ in their chemical structures and specific applications.
Propiedades
Número CAS |
5395-98-2 |
|---|---|
Fórmula molecular |
C15H33IN2S |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
dodecyl N,N'-dimethylcarbamimidothioate;hydroiodide |
InChI |
InChI=1S/C15H32N2S.HI/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16-2)17-3;/h4-14H2,1-3H3,(H,16,17);1H |
Clave InChI |
UVZFSSUXLWWLSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSC(=NC)NC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B13994331.png)
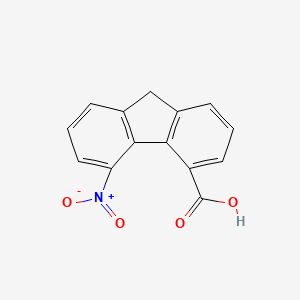
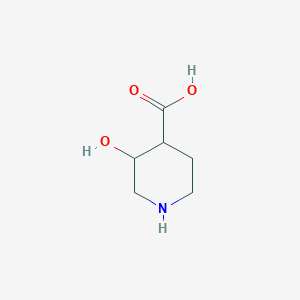
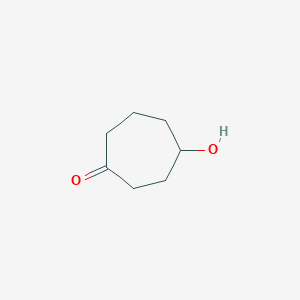
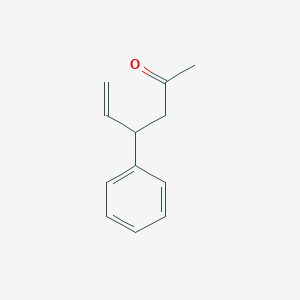
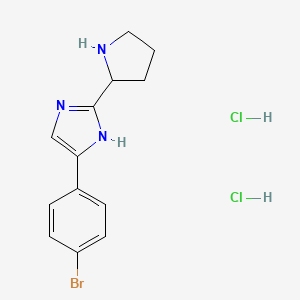
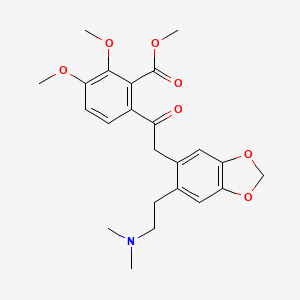
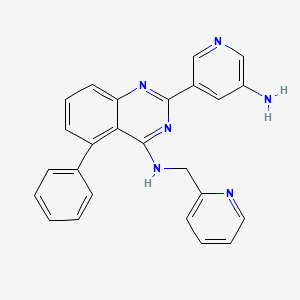
![3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B13994380.png)

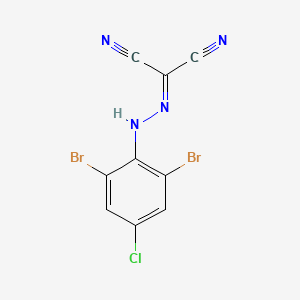
![N-[(4-chlorophenyl)carbamoyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B13994395.png)
